molecular formula C16H15ClN2O3S B2530204 N-(1-acetylindolin-6-yl)-4-chlorobenzenesulfonamide CAS No. 397842-24-9

N-(1-acetylindolin-6-yl)-4-chlorobenzenesulfonamide

Cat. No. B2530204
CAS RN: 397842-24-9
M. Wt: 350.82
InChI Key: CPKXLSXGIIYHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential therapeutic applications. In one study, a series of sulfonamides were synthesized starting from 4-methoxyphenethylamine. The process involved an initial reaction with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent molecule. This molecule was then further reacted with various alkyl/aralkyl halides to produce a series of new derivatives. The structural characterization of these compounds was confirmed using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, along with elemental analysis .

Molecular Structure Analysis

The molecular structures of the synthesized sulfonamide derivatives were determined using a combination of spectroscopic methods. In particular, NMR (1H & 13C) and mass spectroscopy played a crucial role in elucidating the structures. Additionally, single crystal X-ray diffraction techniques were employed to further confirm the molecular configuration of the compounds .

Chemical Reactions Analysis

The synthesized sulfonamide derivatives were evaluated for their inhibitory effects on acetylcholinesterase, an enzyme linked to Alzheimer’s disease. One compound, in particular, demonstrated competitive inhibition of acetylcholinesterase, forming an irreversible enzyme-inhibitor complex. The inhibition constants and the kinetic mechanism were analyzed using Lineweaver-Burk plots and Dixon plots, providing insights into the interaction between the enzyme and the inhibitor .

Physical and Chemical Properties Analysis

The physical and chemical properties of the sulfonamide derivatives were assessed through their inhibitory activities against acetylcholinesterase and butyrylcholinesterase. Additionally, their antioxidant effects were evaluated using DPPH and nitric oxide free radical scavenging assays. Molecular docking studies were conducted to understand the protein-ligand interactions at a molecular level. Theoretical predictions regarding their drug likeness properties, including absorption, distribution, metabolism, excretion, and the ability to cross the blood-brain barrier, were also made .

Scientific Research Applications

Cognitive Enhancers and Receptor Antagonists

  • 5-HT6 Receptor Antagonism for Cognitive Enhancement : SB-399885, a structurally related sulfonamide, has been identified as a potent and selective 5-HT6 receptor antagonist with the ability to enhance cognitive functions in animal models. This compound demonstrates a high affinity for 5-HT6 receptors and exhibits significant improvements in learning and memory tasks, suggesting its potential utility in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Inhibitors of Enzymatic Activity

  • Acetylcholinesterase and Butyrylcholinesterase Inhibition : A series of 4-phthalimidobenzenesulfonamide derivatives have been synthesized and evaluated for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These compounds displayed high selectivity against AChE, with compound 7 being the most potent inhibitor. This suggests potential applications in the treatment of diseases where the regulation of cholinesterase activity is beneficial, such as Alzheimer’s disease (Soyer et al., 2016).

Antimicrobial Agents

  • Antimicrobial Activity of Quinoline-Sulfonamide Derivatives : New compounds combining quinoline with sulfonamide moieties have been synthesized and tested for antimicrobial properties. Some of these compounds showed high activity against Gram-positive bacteria, indicating their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Organophosphorus Insecticide Detection

  • Biosensor for Organophosphorus Insecticides : An acetylcholinesterase-based biosensor utilizing iron oxide nanoparticles and multi-walled carbon nanotubes has been developed for detecting organophosphorus insecticides. This biosensor demonstrates good sensitivity and stability, offering a promising approach for the environmental monitoring and analysis of insecticide contamination (Chauhan & Pundir, 2011).

Alzheimer’s Disease and Diabetes Therapy

  • Inhibitors for Alzheimer’s Disease and Type-2 Diabetes : A series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides have been synthesized and shown moderate inhibitory potential against acetylcholinesterase, indicating their therapeutic potential for Alzheimer's disease and type-2 diabetes (Abbasi et al., 2019).

properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-11(20)19-9-8-12-2-5-14(10-16(12)19)18-23(21,22)15-6-3-13(17)4-7-15/h2-7,10,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKXLSXGIIYHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.